5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS number 1928823-70-4. It belongs to the class of pyrimidine derivatives and is characterized by the presence of an amino group and a tetrahydrofuran moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Parchem, which provides detailed specifications and safety data for this substance . The molecular formula of 5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is C8H11N3O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is classified as a specialty chemical. Its structural features place it within the broader category of nucleobase analogs, which are compounds that mimic the structure of nucleobases found in DNA and RNA.
The synthesis of 5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate precursors containing both the oxolane ring and pyrimidine functionalities.
The synthesis may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product.
The molecular structure of 5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine core with an amino group at position 5 and an oxolane substituent at position 1. The presence of these functional groups contributes to its reactivity and potential biological activity.
Key structural data includes:
5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical for pyrimidine derivatives. These may include:
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and exploring potential modifications to enhance biological activity or stability.
The mechanism of action for 5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is primarily related to its role as a nucleobase analog. It may interfere with nucleic acid synthesis by:
Studies have shown that similar compounds can exhibit antiviral properties by inhibiting viral replication processes through these mechanisms.
Key chemical properties include:
Relevant data from suppliers indicate that careful handling is required due to potential reactivity with strong acids or bases .
5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione has potential applications in:
Glycosylation forms the critical C-N bond between the oxolane sugar and pyrimidine base. Two predominant methodologies exist:
Vorbrüggen Glycosylation: Employing O-acetyl-protected 2-deoxyribofuranose and trimethylsilylated 5-aminouracil under Lewis acid catalysis (SnCl₄, TMSOTf). This method achieves >75% yields by enhancing the nucleophilicity of N1 and suppressing O-glycosylation side products. Key advantages include functional group tolerance and scalability [6] [10].
Metal-Mediated Coupling: Pd(0)-catalyzed reactions between halogenated oxolanes and stannyl pyrimidines. This approach permits late-stage diversification but requires stringent anhydrous conditions and specialized ligands (e.g., Pd₂(dba)₃/AsPh₃) to maintain regioselectivity at N1 [4].
Table 1: Comparative Analysis of Glycosylation Methods
Method | Catalyst/Conditions | Yield (%) | Regioselectivity (N1/O2 Ratio) | Key Limitation |
---|---|---|---|---|
Vorbrüggen | SnCl₄, CH₃CN, 80°C | 75–92 | >20:1 | Acid-sensitive substrates |
Pd(0)-Catalyzed | Pd₂(dba)₃, AsPh₃, toluene | 60–78 | >15:1 | Halogenated precursor required |
Enzymatic Transglycosylation | Purine nucleoside phosphorylase | 30–55 | >30:1 | Narrow substrate scope |
Solvent effects significantly influence stereoselectivity: Polar aprotic solvents (acetonitrile) favor β-anomers, while non-polar solvents (toluene) promote α-anomer formation [6].
The 5-amino group and C6 position offer handles for targeted derivatization:
Amino Group Modifications: Acylation with anhydrides or acid chlorides introduces amide functionalities. For example, benzoylation using BzCl/pyridine yields the N-benzoyl derivative (85% yield), enhancing lipophilicity (LogP increase: +1.2 units). Diazotization followed by Sandmeyer reactions enables amino-to-halo conversion (e.g., –NH₂ → –I), useful in cross-coupling workflows [3] [7].
C6 Electrophilic Substitution: Directed ortho-lithiation at C6 occurs at -78°C using n-BuLi/TMEDA, generating intermediates for aldehyde (DMF quench) or carboxylic acid (CO₂ quench) installation. This method is contingent on protection of the 2,4-dione system as O-silyl (e.g., TBDMS) or O-alkyl groups to prevent deprotonation at acidic sites [3].
Table 2: Regioselective Modification Reactions
Target Site | Reagent | Product | Yield (%) | Application |
---|---|---|---|---|
5-NH₂ | Ac₂O, NaOAc | 5-Acetamido derivative | 90 | Bioisostere for cytosine |
5-NH₂ | t-BuONO, CuBr | 5-Bromo derivative | 68 | Suzuki coupling precursor |
C6 | n-BuLi, DMF | 6-Formyl derivative | 75 | Schiff base ligation |
C6 | LDA, ClP(O)(OEt)₂ | 6-Phosphonate ester | 62 | Prodrug design |
The 5-hydroxymethyl variant (from [3]) undergoes oxidation to carboxylic acids (TEMPO/NaOCl) or nucleophilic displacement via mesylate intermediates.
Controlling anomeric configuration (α/β) and oxolane ring stereocenters is achieved through:
Chiral Pool Synthesis: D-Ribose or D-mannose serve as precursors to oxolane donors. Stereospecific cyclization via iodocyclization or Mitsunobu reaction establishes the 2',3'-cis or trans relationship. Deuterated ribofuranosides (e.g., [²H]-2'-deoxyribose) enable kinetic isotope studies of ring conformation using NMR, revealing pseudo-rotational energy barriers of ~8 kcal/mol [6].
Asymmetric Catalysis: Jacobsen’s hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin derivatives provides enantiopure glycidyl ethers (>99% ee). Subsequent epoxide opening with 5-aminouracil under BF₃·OEt₂ catalysis yields β-configured glycosides with 95% diastereomeric excess. Chiral auxiliaries (e.g., Oppolzer’s sultam) direct stereoselective alkylations during oxolane ring construction [6].
Table 3: Stereochemical Outcomes in Oxolane Ring Formation
Method | Oxolane Precursor | Anomeric Ratio (α:β) | d.e. (%) | Key Observation |
---|---|---|---|---|
Iodocyclization | Allyl glycoside | 1:4 | 88 (2',3'-trans) | I⁺ attack anti to alkoxide |
Mitsunobu cyclization | 1,4-Diol | 1:9 | 92 (2',3'-cis) | Inversion at C3 |
Epoxide ring opening | (R)-Glycidyl tosylate | 1:>20 | 95 | Sₙ2 mechanism |
Deuterium labeling at C2' ([²H]-ribofuranoside) confirms configurational stability under physiological pH, with <5% epimerization over 24h [6].
Solid-phase strategies enable rapid diversification:
Linker Chemistry: Wang resin-linked oxolanes via succinate ester bonds undergo cleavage with 20% TFA/DCM without epimerization. Rink amide resin allows carbamate-linked assembly, releasing products upon HFIP treatment. For N-functionalized pyrimidines, trityl chloride resin anchors through the 5-amino group [9].
Automated Diversification: On-resin Suzuki coupling (aryl boronic acids/Pd(PPh₃)₄) at C6 introduces biaryl motifs (yields: 70–85% after cleavage). Acylation with Fmoc-amino acids (HATU activation) generates peptidomimetic conjugates. Post-cleavage global deprotection (NH₄OH/EtOH) removes O-acetyl or O-silyl groups concurrently [9].
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Loading (mmol/g) | Linkage | Cleavage Condition | Purity Range |
---|---|---|---|---|
Wang | 0.7–1.0 | Ester | 20% TFA/DCM, 1h | 85–92% |
Rink Amide | 0.5–0.8 | Carbamate | 10% HFIP/DCM, 2h | 88–95% |
Trityl Chloride | 1.0–1.2 | Amide (via 5-NH₂) | 2% TFA/CH₂Cl₂, 5min | 90–96% |
Merrifield resin-bound libraries (96-well format) facilitate parallel synthesis, yielding 50–100 mg derivatives per reaction well with purities >85% (HPLC-ELSD) [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7